molecular formula C14H18N2O B2877300 2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine CAS No. 1211505-72-4

2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine

Cat. No. B2877300
CAS RN: 1211505-72-4
M. Wt: 230.311
InChI Key: OFXCFKYOIGFWRV-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is known to be a biologically active scaffold which possesses a diverse nature of activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the pyrrole ring and the various substituents attached to it. The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which include compounds like “2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine”, have shown significant biological potential . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antioxidant Activity

The compound has been characterized and tested for its antioxidant activity . The results of the antioxidant activity test resulted in an EC50 value of 10.46 ppm .

Fungicidal Activity

Research has shown that similar compounds have fungicidal activity . The steric hindrance effect of the R1 and R2 substituents and the electrostatic effect of the substituents on the benzene ring were found to be key factors affecting the activity of this type of compound .

Antimycobacterial Activity

Indole derivatives have been synthesized and screened for their in vitro antimycobacterial activity . The antitubercular result showed that chlorine derivatives were most active .

Applications in Material Science

m-Aryloxy phenols, a group of compounds that includes “2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine”, have a wide range of applications in various industries, including plastics, adhesives, and coatings . They are commonly used in the production of these materials due to their ability to improve thermal stability and flame resistance .

Potential Biological Activities

m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects . They have high potential for synthesizing bioactive natural products and conducting polymers .

properties

IUPAC Name

2-methoxy-N-[(1-phenylpyrrol-2-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-17-11-9-15-12-14-8-5-10-16(14)13-6-3-2-4-7-13/h2-8,10,15H,9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXCFKYOIGFWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=CC=CN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-((1-phenyl-1H-pyrrol-2-yl)methyl)ethanamine

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